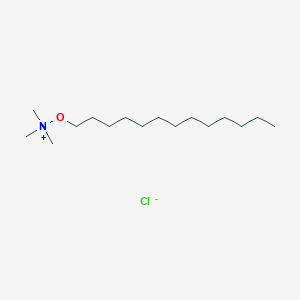

Trimethyl(tridecyloxy)ammonium chloride

Beschreibung

Trimethyl ammonium chloride derivatives are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to three methyl groups and one variable alkyl or aryl chain. These compounds exhibit diverse physicochemical properties, such as surfactant behavior, bactericidal activity, and adsorption capacity, depending on the chain length and substituents. This article focuses on comparing these structurally related compounds based on empirical data from peer-reviewed studies and market analyses.

Eigenschaften

CAS-Nummer |

88599-14-8 |

|---|---|

Molekularformel |

C16H36ClNO |

Molekulargewicht |

293.9 g/mol |

IUPAC-Name |

trimethyl(tridecoxy)azanium;chloride |

InChI |

InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BTNBOCVBOYODNS-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCO[N+](C)(C)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethyl(tridecyloxy)ammonium chloride can be synthesized through the reaction of tridecyl alcohol with trimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

Esterification: Tridecyl alcohol is reacted with hydrochloric acid to form tridecyl chloride.

Quaternization: The tridecyl chloride is then reacted with trimethylamine to form trimethyl(tridecyloxy)ammonium chloride.

The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of trimethyl(tridecyloxy)ammonium chloride involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the mixing of reactants and the formation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(tridecyloxy)ammonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Substitution: The major products formed are the corresponding quaternary ammonium salts with different anions.

Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Trimethyl(tridecyloxy)ammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell lysis buffers for the extraction of cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.

Wirkmechanismus

The mechanism of action of trimethyl(tridecyloxy)ammonium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it useful in applications such as cell lysis buffers and antimicrobial formulations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview of Trimethyl Ammonium Chloride Derivatives

Chain Length Effects on Physicochemical Properties

Shorter Chains (C12–C14):

Dodecyl (C12) and tetradecyl (C14) derivatives exhibit higher water solubility and are used in applications requiring rapid dispersion, such as oilfield wastewater treatment (DTAC, CTAC) and micelle-templated adsorbents (TTAC) . For instance, TTAC-based MgAl-LDH adsorbents showed efficient pollutant removal due to optimized pore structures .- Longer Chains (C16–C18): Cetyl (C16) and octadecyl (C18) derivatives display stronger hydrophobicity, enhancing their adsorption of non-polar substances like hydrocarbons . CTAC (C16) demonstrated significant effects on mitochondrial swelling at concentrations as low as $5 \times 10^{-5}$ M, suggesting membrane-disruptive activity . OTAC (C18) forms mixed micelles with anionic surfactants (e.g., ammonium dodecyl sulfate) via strong intermolecular attractions ($\beta = -5$), critical for stabilizing formulations in pesticides .

Functional Group Variations

Benzyl Group:

Benzyl trimethyl ammonium chloride, with an aromatic substituent, is a key component in deep eutectic solvents (DESs). Its speed-of-sound properties in DESs vary with temperature, impacting industrial processes like catalysis and material synthesis . Market reports project growth for this compound, driven by demand in Asia-Pacific regions .Polymeric Derivatives: Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) retains cationic charge in aqueous solutions, making it ideal for dye fixation in textiles and oil recovery . Hydroxypropyl trimethyl ammonium chloride chitosan (HACC) forms three-dimensional networks in dilute solutions, enabling use in drug delivery and cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.